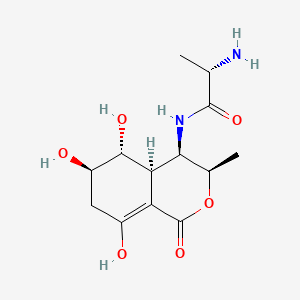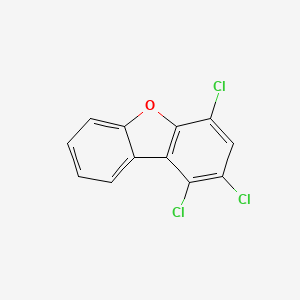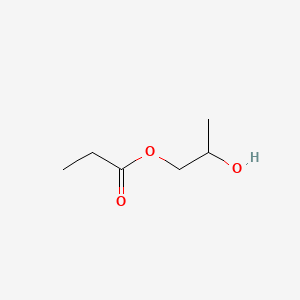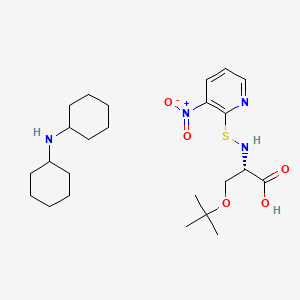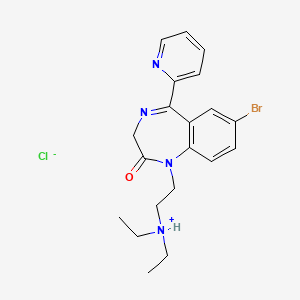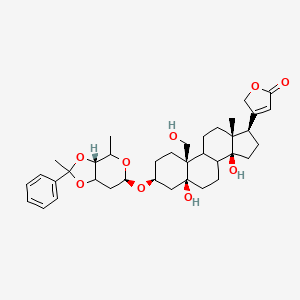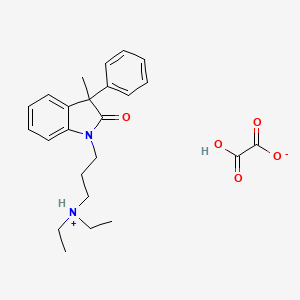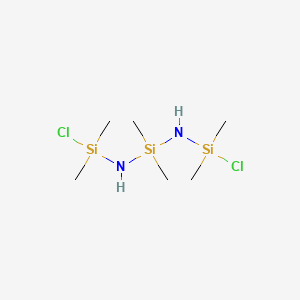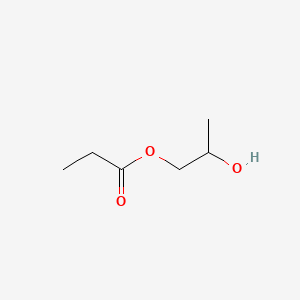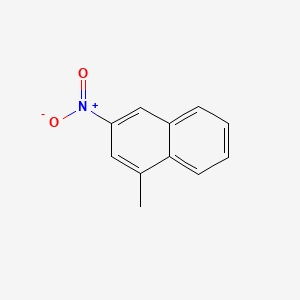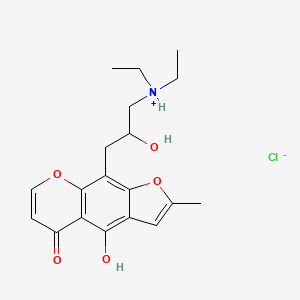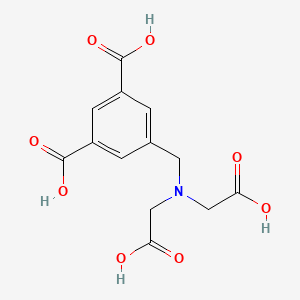
3-(Anthracen-10-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anthracen-10-YL)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of an anthracene moiety attached to a benzaldehyde group. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-10-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of anthracene to form 9-bromoanthracene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to around 80°C to facilitate the coupling, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Anthracen-10-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: 3-(Anthracen-10-YL)benzoic acid.
Reduction: 3-(Anthracen-10-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Anthracen-10-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
Mécanisme D'action
The mechanism of action of 3-(Anthracen-10-YL)benzaldehyde is largely dependent on its chemical structure and the specific application. In the context of its photophysical properties, the compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various imaging and sensing applications. The aldehyde group can also participate in chemical reactions, forming covalent bonds with other molecules, which is useful in synthetic chemistry .
Comparaison Avec Des Composés Similaires
9-Anthraldehyde: Similar in structure but with the aldehyde group at a different position.
Anthracene-9-carboxaldehyde: Another anthracene derivative with an aldehyde group.
Anthracene-9,10-dicarboxaldehyde: Contains two aldehyde groups on the anthracene moiety
Uniqueness: 3-(Anthracen-10-YL)benzaldehyde is unique due to its specific positioning of the aldehyde group on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics .
Propriétés
Numéro CAS |
324750-98-3 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-anthracen-9-ylbenzaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-15-6-5-9-18(12-15)21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-14H |
Clé InChI |
HHTGBHLXBGMFGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


